molecular formula C13H16BrNO B11845686 6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane

6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane

Cat. No.: B11845686
M. Wt: 282.18 g/mol
InChI Key: DKOXYGDZDQJXLJ-UHFFFAOYSA-N
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Description

6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom. The presence of a bromobenzyl group and an azaspiro structure makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane typically involves the reaction of 4-bromobenzyl alcohol with a suitable azaspiro precursor. One common method involves the use of 2-azaspiro[3.3]heptane as the starting material. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protecting groups and purification techniques, such as recrystallization and chromatography, can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .

Scientific Research Applications

6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azaspiro structure can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane is unique due to its specific combination of a bromobenzyl group and an azaspiro structure. This combination provides distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

6-[(4-bromophenyl)methoxy]-2-azaspiro[3.3]heptane

InChI

InChI=1S/C13H16BrNO/c14-11-3-1-10(2-4-11)7-16-12-5-13(6-12)8-15-9-13/h1-4,12,15H,5-9H2

InChI Key

DKOXYGDZDQJXLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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